molecular formula C16H12BrFN2O2S B2710274 5-bromo-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide CAS No. 895781-51-8

5-bromo-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide

Cat. No. B2710274
CAS RN: 895781-51-8
M. Wt: 395.25
InChI Key: DRDGAKFCORUZED-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(2-(2-(3-fluorophenyl)thiazol-4-yl)ethyl)furan-2-carboxamide” is a complex organic molecule. It is related to the class of compounds known as thiazoles . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant properties .


Molecular Structure Analysis

Thiazoles are five-membered heterocyclic compounds, which contain sulfur and nitrogen at position-1 and -3, respectively . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . Substituents on a particular position of the thiazole ring affect the biological outcomes to a great extent .


Chemical Reactions Analysis

The reactivity of thiazole derivatives can vary greatly depending on the specific substituents and their positions on the thiazole ring . Thiazoles can undergo a variety of chemical reactions, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .

Scientific Research Applications

Antimicrobial Activities

Compounds similar to the specified chemical structure have been explored for their potential antimicrobial properties. For example, N-(4-bromophenyl)furan-2-carboxamide and its analogues have been synthesized and found effective against drug-resistant bacteria such as A. baumannii, K. pneumoniae, E. cloacae, and MRSA. This suggests that derivatives of furan-2-carboxamide, including compounds like the one , could possess significant antibacterial properties, offering a pathway to developing new antimicrobial agents (Siddiqa et al., 2022).

Antiprotozoal Agents

Further, compounds structurally related have shown promise as antiprotozoal agents. For instance, derivatives of imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines have demonstrated potent in vitro and in vivo activities against parasites like T. b. rhodesiense and P. falciparum, suggesting potential applications in treating diseases like sleeping sickness and malaria (Ismail et al., 2004).

Noncovalent Interaction Analysis

Research into the nature of noncovalent interactions in compounds containing elements like adamantane and thiadiazole has provided insights into their molecular stability and potential applications in materials science or pharmaceuticals. This includes understanding how halogen substitutions influence molecular interactions, which could impact the design of new compounds with specific properties (El-Emam et al., 2020).

Synthesis and Reactivity Studies

The synthesis and reactivity of compounds like 2-(furan-2-yl)benzo[e][1,3]benzothiazole have been explored, providing valuable knowledge on the chemical behavior of furan-2-carboxamide derivatives. These studies inform on how such compounds can be modified and used in various chemical reactions, broadening their applicability in synthetic chemistry and drug development (Aleksandrov & El’chaninov, 2017).

Antiviral Research

Additionally, some derivatives have shown potential in antiviral research, particularly against avian influenza (H5N1) virus. This indicates the broader antiviral capabilities of compounds within this chemical family, potentially offering new avenues for the treatment of viral infections (Flefel et al., 2012).

properties

IUPAC Name

5-bromo-N-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFN2O2S/c17-14-5-4-13(22-14)15(21)19-7-6-12-9-23-16(20-12)10-2-1-3-11(18)8-10/h1-5,8-9H,6-7H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRDGAKFCORUZED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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